2-Methyl-3,3-dimethoxy-1-propanal
Description
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3,3-dimethoxy-2-methylpropanal |
InChI |
InChI=1S/C6H12O3/c1-5(4-7)6(8-2)9-3/h4-6H,1-3H3 |
InChI Key |
RTLKEBICSWRUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-Methyl-3,3-dimethoxy-1-halopropanes (e.g., 2-Methyl-3,3-dimethoxy-1-chloropropane)
- Structure : The halogen (Cl/Br) replaces the aldehyde group in 2-methyl-3,3-dimethoxy-1-propanal.
- Reactivity : Halogenated analogs are electrophilic at the carbon bearing the halogen, enabling nucleophilic substitution reactions. In contrast, the aldehyde group in 2-methyl-3,3-dimethoxy-1-propanal undergoes condensation or oxidation-reduction reactions .
- Applications : Halogenated derivatives are intermediates in lycopene synthesis, while the aldehyde variant may participate in forming carbon-carbon bonds or heterocycles .
2.2. 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
- Structure : Features a hydroxyl (-OH) group instead of methoxy (-OCH₃) groups and lacks the methyl substituent at the 2-position.
- Physical Properties :
- Hazards : 3-Hydroxy-2,2-dimethylpropanal is classified as harmful if ingested (H302) and causes skin/eye irritation (H315, H319) . The methoxy groups in 2-methyl-3,3-dimethoxy-1-propanal may reduce acute toxicity but pose flammability risks due to the aldehyde group.
2.3. 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (CAS 42910-64-5)
- Structure : Contains two ether groups (tert-butoxy and ethoxy) and a hydroxyl group, differing in functional groups from the aldehyde and methoxy groups in the target compound.
- Physical Properties :
- Applications : Likely used as a solvent or intermediate in specialty organic synthesis, contrasting with the aldehyde’s role in condensation reactions.
2.4. (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol (CAS 933468-54-3)
- Structure: Aromatic and amino substituents replace the methoxy and aldehyde groups.
- Reactivity: The amino group enables hydrogen bonding and participation in acid-base reactions, while the aromatic ring allows electrophilic substitution.
- Applications : Pharmaceutical impurity or intermediate, highlighting divergent biological activity compared to the aldehyde’s synthetic utility .
Data Table: Key Properties of Compared Compounds
*Estimated based on structural analogs.
Research Findings and Key Differences
- Reactivity :
- Aldehyde-containing compounds (e.g., 2-methyl-3,3-dimethoxy-1-propanal, 3-hydroxy-2,2-dimethylpropanal) exhibit nucleophilic addition reactivity. Methoxy groups in the former may stabilize intermediates via electron donation, while hydroxyl groups in the latter increase polarity .
- Halogenated analogs (e.g., 2-methyl-3,3-dimethoxy-1-Cl-propane) favor substitution reactions, critical in cross-coupling or polymerization .
- Stability: Ethers (e.g., 2-Propanol,1-(tert-butoxy)-3-ethoxy) are more stable against oxidation than aldehydes, which are prone to air oxidation .
- Toxicity :
- Aldehydes generally pose higher acute toxicity (e.g., respiratory irritation) compared to ethers or alcohols .
Preparation Methods
Synthetic Pathway and Mechanism
The most well-documented route to 2-methyl-3,3-dimethoxy-1-propanal involves the hydroformylation of 3,3-dimethoxy-1-propene, a reaction catalyzed by rhodium complexes. This method, adapted from the synthesis of 4,4-diethoxybutanal, proceeds via the following steps:
-
Acetal Formation : Acrolein reacts with methanol in the presence of a solid acidic catalyst (e.g., Amberlyst-15) to yield 3,3-dimethoxy-1-propene.
-
Hydroformylation : The alkene undergoes hydroformylation with syngas (CO/H₂) under elevated pressure (1–6 bar) and temperature (100–140°C) in the presence of a rhodium catalyst (e.g., HRh(CO)(PPh₃)₃) and triphenylphosphine or triphenylphosphite ligands.
The reaction produces a mixture of linear (4,4-dimethoxybutanal) and branched (2-methyl-3,3-dimethoxy-1-propanal) aldehydes. Selectivity toward the branched isomer is influenced by ligand choice, with triphenylphosphite favoring the desired product.
Table 1: Hydroformylation Conditions and Outcomes
Optimization and Challenges
-
Ligand Effects : Triphenylphosphite increases branched product selectivity compared to triphenylphosphine due to steric and electronic modulation of the rhodium center.
-
Solvent Systems : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates but may require post-reaction removal via distillation.
-
Byproduct Formation : Dimethoxypropane and unreacted 1,3-propanediol are common byproducts, necessitating fractional distillation under reduced pressure (18–20 mbar).
Alkylation of 1,3-Propanediol Derivatives
Base-Catalyzed Methylation
A secondary route involves the alkylation of 1,3-propanediol derivatives with methyl chloride. While this method is primarily used for 3-methoxy-1-propanol synthesis, modifying the starting material to include a methyl branch could yield intermediates for 2-methyl-3,3-dimethoxy-1-propanal.
Example Protocol:
-
Deprotonation : 2-Methyl-1,3-propanediol is treated with potassium hydroxide to form the monopotassium salt.
-
Alkylation : Reaction with methyl chloride at 100°C under nitrogen atmosphere introduces methoxy groups.
-
Oxidation : The resulting alcohol (2-methyl-3,3-dimethoxy-1-propanol) is oxidized to the aldehyde using pyridinium chlorochromate (PCC).
Table 2: Alkylation-Oxidation Parameters
| Step | Conditions | Yield |
|---|---|---|
| Deprotonation | KOH, 100°C, toluene azeotrope | 85% |
| Alkylation | Methyl chloride, 2 bar, 2 hours | 71% |
| Oxidation (PCC) | Dichloromethane, 25°C | ~60%* |
*Theoretical estimate based on analogous alcohol oxidations.
Limitations
-
Selectivity Issues : Competitive dialkylation may occur, producing 2-methyl-3,3-dimethoxypropane as a byproduct.
-
Oxidation Challenges : Over-oxidation to carboxylic acids or under-oxidation to ketones requires precise control.
Oxidation of Methyl 3,3-Dimethoxy-2-methylpropanoate
Ester to Aldehyde Conversion
The PubChem entry for methyl 3,3-dimethoxy-2-methylpropanoate (CID 3018662) suggests a potential pathway via ester reduction followed by oxidation:
-
Reduction : The ester is reduced to 3,3-dimethoxy-2-methylpropanol using lithium aluminum hydride (LiAlH₄).
-
Oxidation : The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane or Swern conditions.
Table 3: Reduction-Oxidation Protocol
Practical Considerations
-
Steric Hindrance : The methyl group adjacent to the alcohol may slow oxidation kinetics, necessitating extended reaction times.
-
Purification : Silica gel chromatography is often required to isolate the aldehyde from over-oxidation products.
Comparative Analysis of Methods
Efficiency and Scalability
-
Hydroformylation offers the highest reported yields (80%) and scalability, making it industrially viable.
-
Alkylation-Oxidation is less efficient (~60% overall) but uses inexpensive starting materials.
-
Ester Derivatization is suitable for small-scale laboratory synthesis but involves costly reagents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-methyl-3,3-dimethoxy-1-propanal in laboratory settings?
- Methodology : A common approach involves the reaction of diethyl (2E)-3,7-dimethyl-2,6-octadienyl-phosphonate with 2-methyl-3,3-dimethoxy-1-propanal under controlled conditions. The reaction is conducted at −30°C to −25°C, followed by dropwise addition of the aldehyde. Completion is monitored via gas chromatography (GC). Post-reaction, the product is isolated via aqueous workup (water/ether extraction) and purified by washing with 5% sodium chloride and drying over anhydrous MgSO₄ .
- Key Parameters : Temperature control (−30°C to −25°C), stoichiometric ratios, and GC monitoring are critical for reproducibility.
Q. What analytical techniques are recommended for structural confirmation of 2-methyl-3,3-dimethoxy-1-propanal?
- Methodology :
- Gas Chromatography (GC) : Used to monitor reaction progress and purity .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy groups and aldehyde functionality.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Data Interpretation : Compare spectral data with literature or computational predictions (e.g., PubChem entries for analogous aldehydes).
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield in Wittig-type reactions involving 2-methyl-3,3-dimethoxy-1-propanal?
- Methodology :
- Temperature Gradients : Test stability of intermediates at −30°C vs. −25°C to minimize side reactions.
- Catalyst Screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the aldehyde.
- Solvent Effects : Compare polar aprotic solvents (e.g., THF) vs. non-polar solvents for reaction efficiency.
Q. How should researchers address discrepancies in reported spectral data for 2-methyl-3,3-dimethoxy-1-propanal?
- Methodology :
- Deuterated Solvent Studies : Repeat NMR in CDCl₃ or DMSO-d₆ to resolve splitting artifacts.
- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Cross-Validation : Compare data with synthetic intermediates (e.g., phosphonate precursors) to confirm structural integrity.
Q. What strategies are effective for studying the hydrolytic stability of 2-methyl-3,3-dimethoxy-1-propanal under varying pH?
- Methodology :
- Kinetic Assays : Monitor degradation via HPLC at pH 2–12, using a C18 column and UV detection (λ = 220 nm).
- Buffer Systems : Use phosphate (pH 2–7) and carbonate (pH 8–12) buffers to maintain ionic strength.
- Temperature Control : Conduct accelerated stability studies at 40°C–60°C to extrapolate shelf life.
- Data Analysis : Fit degradation profiles to first-order kinetics to determine half-lives.
Applications in Complex Synthesis
Q. How is 2-methyl-3,3-dimethoxy-1-propanal utilized as an intermediate in natural product synthesis?
- Case Study : In lycopene synthesis, the compound serves as a key aldehyde precursor in a Horner-Wadsworth-Emmons reaction, enabling conjugation of isoprenoid chains. The reaction proceeds with high stereoselectivity under cryogenic conditions (−30°C) .
- Table : Key Reaction Parameters
| Parameter | Value | Role |
|---|---|---|
| Temperature | −30°C to −25°C | Minimizes thermal degradation |
| Solvent | Ether/THF | Stabilizes carbanion intermediates |
| Monitoring | GC | Tracks aldehyde consumption |
Data Contradiction Resolution
Q. How can conflicting reports on the reactivity of 2-methyl-3,3-dimethoxy-1-propanal in cross-coupling reactions be resolved?
- Methodology :
- Reproducibility Trials : Replicate published protocols with strict inert atmosphere (N₂/Ar) to exclude moisture/O₂ interference.
- Computational Modeling : Use DFT calculations to assess transition-state energetics for competing pathways.
- Byproduct Analysis : Identify side products via LC-MS to infer mechanistic deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
